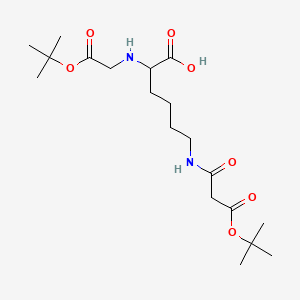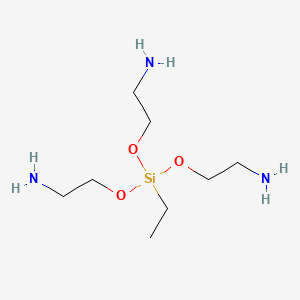![molecular formula C26H24BrN3O4 B13838392 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with dimethylamino groups and a bromoacetyl group, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction involving phthalic anhydride and resorcinol in the presence of a strong acid catalyst. The dimethylamino groups are introduced via nucleophilic substitution reactions using dimethylamine.
The bromoacetyl group is then introduced through a bromination reaction, where the xanthene derivative is treated with bromoacetyl bromide under controlled conditions. The final step involves the formation of the iminocyclohexa-1,4-diene-1-carboxylic acid moiety through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromoacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromoacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
科学研究应用
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological imaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells.
作用机制
The mechanism of action of 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its xanthene core, making it useful in imaging applications.
Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
相似化合物的比较
Similar Compounds
Rhodamine B: Another xanthene-based dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with a similar core structure but different functional groups.
Eosin Y: A brominated xanthene dye used in histology and microscopy.
Uniqueness
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid is unique due to its combination of dimethylamino and bromoacetyl groups, which confer distinct chemical reactivity and fluorescence characteristics. This makes it particularly valuable in applications requiring specific functionalization and high sensitivity.
属性
分子式 |
C26H24BrN3O4 |
|---|---|
分子量 |
522.4 g/mol |
IUPAC 名称 |
6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H,32,33) |
InChI 键 |
MZUAGYDDOJRUSP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)CBr)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







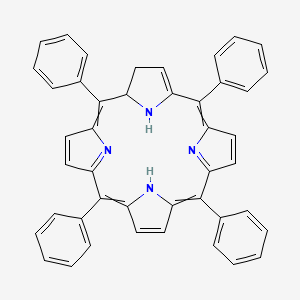
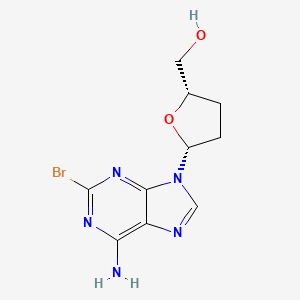


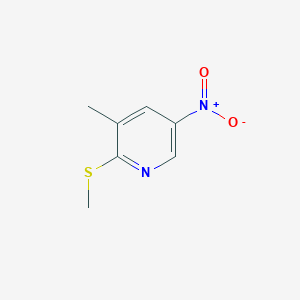
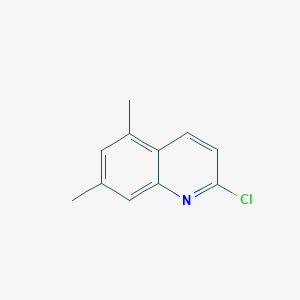
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
